3,6-吡啶二甲酸

描述

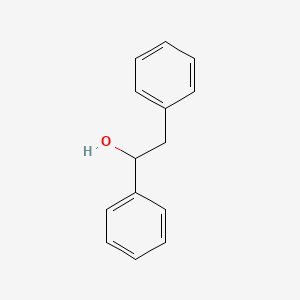

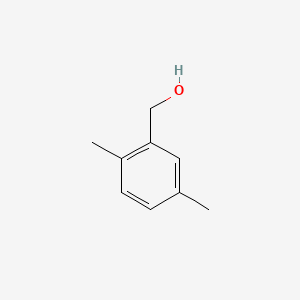

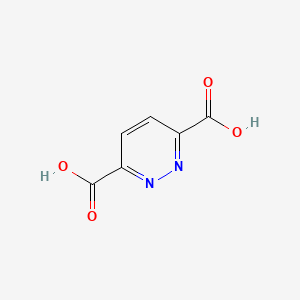

3,6-Pyridazinedicarboxylic acid, also known as pyridazine-3,6-dicarboxylic acid, is a chemical compound with the molecular formula C6H4N2O4 . It has a molecular weight of 168.11 g/mol . The compound is used in the synthesis of various coordination polymers .

Synthesis Analysis

The synthesis of 3,6-Pyridazinedicarboxylic acid-related compounds has been reported in several studies. For instance, a study described the synthesis of a series of fully bio-based alternatives based on 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid-derived polymers produced via enzymatic catalysis .

Molecular Structure Analysis

The molecular structure of 3,6-Pyridazinedicarboxylic acid consists of a pyridazine ring with carboxylic acid groups attached at the 3rd and 6th positions . The InChI code for the compound is 1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) .

Physical And Chemical Properties Analysis

3,6-Pyridazinedicarboxylic acid has a molecular weight of 168.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 168.01710661 g/mol . The topological polar surface area of the compound is 100 Ų .

科学研究应用

Application in Metal-Organic Frameworks (MOFs)

- Scientific Field: Material Science

- Summary of the Application: 3,6-Pyridazinedicarboxylic acid is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

- Methods of Application: The specific methods of application can vary depending on the type of MOF being synthesized. Generally, the metal ion and the organic ligand (in this case, 3,6-Pyridazinedicarboxylic acid) are mixed in a solvent under specific conditions to form the MOF .

- Results or Outcomes: The resulting MOFs can have various applications, including gas storage, separation, and catalysis .

Application in Fluorescence Sensing

- Scientific Field: Analytical Chemistry

- Summary of the Application: A ratiometric fluorescence sensor based on lanthanide–metal–organic frameworks (MOFs) was developed for the sensitive and selective recognition of 2,6-pyridine dicarboxylic acid (DPA), a unique biomarker of Bacillus anthracis, which causes anthrax .

- Methods of Application: The sensor was synthesized by Eu 3+, 2,5-thiophenedicarboxylic acid, 2-aminoterephthalic acid, and dimethylformamide (DMF) through a simple solvothermal method .

- Results or Outcomes: The sensor exhibited outstanding sensitivity, strong stability, and excellent anti-interference ability for DPA detection. It also realized an obvious naked-eye color change from red to blue with the increasing DPA concentration under UV light .

Application in Ratiometric Fluorescence Sensing

- Scientific Field: Analytical Chemistry

- Summary of the Application: A structure-dependent ratiometric fluorescence sensor was developed for sensing 2,6-pyridinedicarboxylic acid (DPA), a unique biomarker of Bacillus anthracis, which causes anthrax . The sensor was constructed with boric acid–modified carbon quantum dots (B-CQDs) and Tb-MOF (MOF-76) .

- Methods of Application: The sensor was developed based on the distinct fluorescent responses of B-CQDs and MOF-76 to DPA . The reticulated cross-linked structure of MOF-76/B-CQDs can be destroyed by DPA due to a strong coordination effect between DPA and the Tb of MOF-76 .

- Results or Outcomes: The sensor showed high sensitivity toward DPA with a detection limit of 3.05 μM and excellent selectivity .

Application in Electrochemical Performance

- Scientific Field: Electrochemistry

- Summary of the Application: Four metal complexes of 2,6-pyridinedicarboxylic acid (PDC): AgPDC, CdPDC, CuPDC and ZnPDC were integrated with polypyrrole (PPY) to create four new composites: PPY-AgPDC, PPY-CdPDC, PPY-CuPDC and PPY-ZnPDC for studying their electrochemical performance as potential hybrid electrodes .

- Methods of Application: The composites were synthesized by electrochemical polymerization using sodium para-toluenesulfonate as dopant on ITO glass in a three-electrode cell .

- Results or Outcomes: The composite films exhibited enhanced capacitive behavior in 0.1 M KCl solution and enhanced pseudocapacitive behavior in 0.1 M KCl + 0.01 M K3[Fe(CN)6] . The prepared PPY has a conductivity of 1.04 × 10−5 S.cm−1. PPY-CdPDC exhibited the highest conductivity, σ = 4.78 × 10−5 S.cm−1 with least bulk resistance .

Application in Drug Delivery Systems

- Scientific Field: Pharmaceutical Sciences

- Summary of the Application: 3,6-Pyridazinedicarboxylic acid is used in the synthesis of drug delivery systems. These systems are designed to deliver drugs in a controlled manner to maximize the therapeutic effect and minimize side effects .

- Methods of Application: The specific methods of application can vary depending on the type of drug delivery system being synthesized. Generally, the drug is mixed with 3,6-Pyridazinedicarboxylic acid and other components under specific conditions to form the drug delivery system .

- Results or Outcomes: The resulting drug delivery systems can have various applications, including targeted drug delivery, sustained release of drugs, and improved bioavailability of drugs .

Application in Environmental Sensing

- Scientific Field: Environmental Science

- Summary of the Application: 3,6-Pyridazinedicarboxylic acid is used in the synthesis of environmental sensors. These sensors are designed to detect specific environmental contaminants, such as heavy metals .

- Methods of Application: The specific methods of application can vary depending on the type of sensor being synthesized. Generally, 3,6-Pyridazinedicarboxylic acid is mixed with other components under specific conditions to form the sensor .

- Results or Outcomes: The resulting sensors can have various applications, including monitoring of environmental pollution, detection of heavy metals in water, and air quality monitoring .

未来方向

属性

IUPAC Name |

pyridazine-3,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPJFQGISLJONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306224 | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Pyridazinedicarboxylic acid | |

CAS RN |

57266-70-3 | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。